(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
The compound (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a diazinane ring substituted with various functional groups
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O6/c1-28-15-5-4-10(7-12(15)21)6-11-18(25)23-20(27)24(19(11)26)14-9-16(29-2)13(22)8-17(14)30-3/h4-9H,1-3H3,(H,23,25,27)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBGPNRNYUJOIY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3OC)Cl)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3OC)Cl)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving a suitable diamine and a trione precursor under acidic or basic conditions.
Introduction of the bromo and methoxy groups: This step involves the bromination and methoxylation of the phenyl ring, which can be carried out using bromine and methanol in the presence of a catalyst.
Formation of the methylene bridge: This step involves the condensation of the bromo-methoxyphenyl derivative with the chloro-dimethoxyphenyl derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromo or chloro groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.
Scientific Research Applications
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione: can be compared with other diazinane derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
